
ethyl 1-azidocyclobutane-1-carboxylate
Overview
Description
Ethyl 1-azidocyclobutane-1-carboxylate (EAC) is an organic compound with a variety of uses in the scientific research community. It is a versatile reagent used in the synthesis of organic compounds, in the study of biochemical reactions, and in the study of physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 1-azidocyclobutane-1-carboxylate is a chemical compound used in various synthesis processes. One study demonstrates its role in the preparation of differentially protected 1-aminocyclobutane carboxylic acid, serving as a key intermediate in organic synthesis (Kim & Wood, 2004). Similarly, this compound is involved in oxidative ring-opening reactions, as seen in the study on the reaction with RuO4 (Graziano et al., 1996).
Role in Ethylene Biosynthesis
Ethyl 1-azidocyclobutane-1-carboxylate has been studied in relation to ethylene biosynthesis in plants. An updated methodology for analyzing metabolites and enzyme activities of ethylene biosynthesis includes the measurement of related compounds like 1-aminocyclopropane-1-carboxylic acid (Bulens et al., 2011). The structure, catalytic activity, and evolutionary relationships of 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in ethylene synthesis, are also pertinent to the study of this compound (Jakubowicz, 2002).
Polymerization and Material Science
In the field of polymerization and material science, ethyl 1-azidocyclobutane-1-carboxylate derivatives have been synthesized for various applications. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, involving ethyl derivatives, are studied for creating materials with unique properties (Drujon et al., 1993).
Medicinal Chemistry and Drug Development
While the request excludes information on drug use, dosage, and side effects, it is worth noting that derivatives of ethyl 1-azidocyclobutane-1-carboxylate have been evaluated for their potential in medicinal chemistry, such as in antimalarial activities (Ningsanont et al., 2003).
Advanced Organic Synthesis and Molecular Structures
Studies also explore the compound's role in advanced organic synthesis and the determination of molecular structures, as seen in the research on the synthesis of benzo[c]azocanones and related compounds (Behler et al., 2011).
properties
IUPAC Name |
ethyl 1-azidocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-6(11)7(9-10-8)4-3-5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTUMFHJJXYRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-azidocyclobutane-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Indeno[2,1-b]quinoline, 5-methyl-11-phenyl-](/img/structure/B6613884.png)
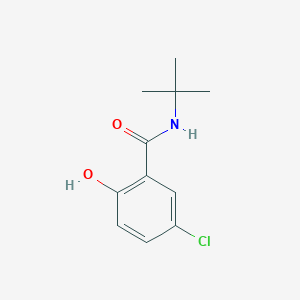

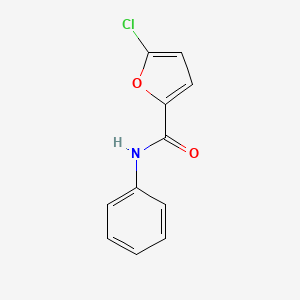

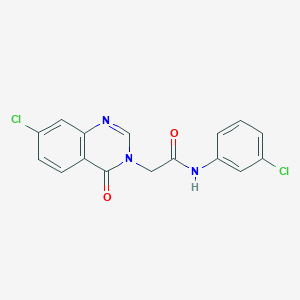
![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
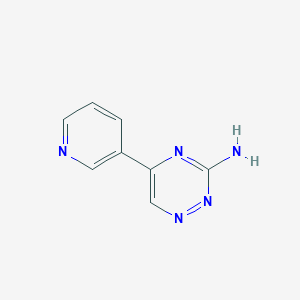
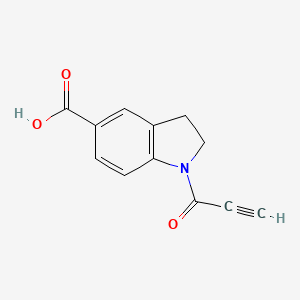
![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B6613993.png)